Hirudin (53-64), rgd-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hirudin (53-64), rgd- is a peptide derived from the salivary glands of medicinal leeches. It is a potent anticoagulant that has been extensively studied for its therapeutic potential in the treatment of various thrombotic disorders. Hirudin (53-64), rgd- is a synthetic derivative of hirudin, a natural anticoagulant found in the saliva of leeches. This peptide has been modified to enhance its pharmacological properties and improve its therapeutic potential.

Mecanismo De Acción

Hirudin (Hirudin (53-64), rgd-), rgd- is a direct thrombin inhibitor that binds to the active site of thrombin and prevents the conversion of fibrinogen to fibrin. This prevents the formation of a stable clot and reduces the risk of thrombotic events. Hirudin (Hirudin (53-64), rgd-), rgd- also inhibits platelet activation and aggregation, further reducing the risk of thrombus formation.

Efectos Bioquímicos Y Fisiológicos

Hirudin (Hirudin (53-64), rgd-), rgd- has several biochemical and physiological effects. It inhibits thrombin-mediated activation of coagulation factors and platelets, reduces fibrin deposition, and prevents thrombus formation. Hirudin (Hirudin (53-64), rgd-), rgd- also has anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines and chemokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Hirudin (Hirudin (53-64), rgd-), rgd- has several advantages for lab experiments. It is a potent and specific inhibitor of thrombin, making it an ideal tool for studying the role of thrombin in various physiological and pathological processes. Hirudin (Hirudin (53-64), rgd-), rgd- is also stable and easy to use, making it a popular choice for in vitro and in vivo experiments. However, hirudin (Hirudin (53-64), rgd-), rgd- has some limitations. It is expensive and may not be readily available in some labs. Additionally, hirudin (Hirudin (53-64), rgd-), rgd- may have off-target effects that need to be carefully considered when interpreting experimental results.

Direcciones Futuras

Hirudin (Hirudin (53-64), rgd-), rgd- has several potential future directions. It could be further modified to enhance its pharmacological properties and improve its therapeutic potential. Hirudin (Hirudin (53-64), rgd-), rgd- could also be used in combination with other anticoagulants or antiplatelet agents to improve their efficacy and reduce the risk of bleeding complications. Additionally, hirudin (Hirudin (53-64), rgd-), rgd- could be used in the development of novel therapeutics for various thrombotic disorders and cancer. Further research is needed to fully understand the potential of hirudin (Hirudin (53-64), rgd-), rgd- in these areas.

Conclusion:

Hirudin (Hirudin (53-64), rgd-), rgd- is a potent anticoagulant with significant therapeutic potential. It is a synthetic derivative of hirudin, a natural anticoagulant found in the saliva of leeches. Hirudin (Hirudin (53-64), rgd-), rgd- has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of hirudin (Hirudin (53-64), rgd-), rgd- in the treatment of various thrombotic disorders and cancer.

Métodos De Síntesis

Hirudin (Hirudin (53-64), rgd-), rgd- is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled on a resin support using protected amino acids and coupling agents. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) techniques. The final product is a pure peptide with high yield and purity.

Aplicaciones Científicas De Investigación

Hirudin (Hirudin (53-64), rgd-), rgd- has been extensively studied for its therapeutic potential in the treatment of various thrombotic disorders. It has been shown to be effective in preventing thrombus formation and reducing the risk of thromboembolic events. Hirudin (Hirudin (53-64), rgd-), rgd- has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit tumor growth and metastasis.

Propiedades

Número CAS |

135546-62-2 |

|---|---|

Nombre del producto |

Hirudin (53-64), rgd- |

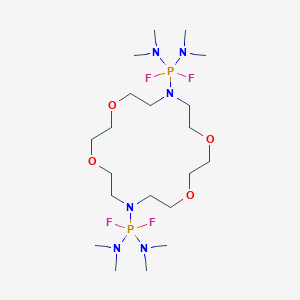

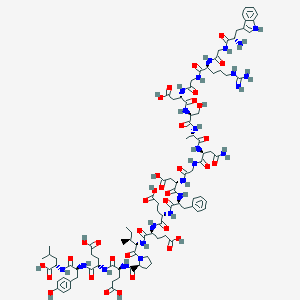

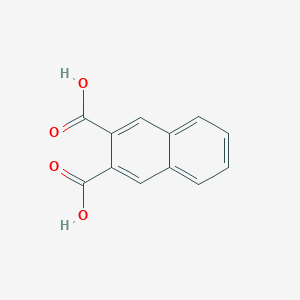

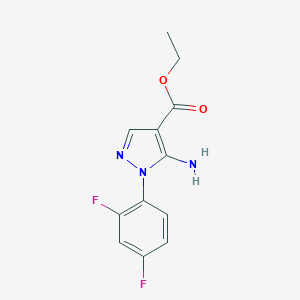

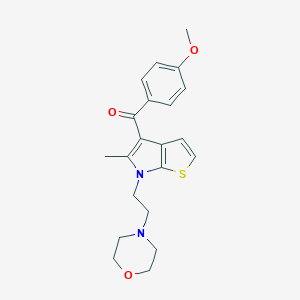

Fórmula molecular |

C96H134N24O35 |

Peso molecular |

2184.2 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C96H134N24O35/c1-6-47(4)79(94(153)120-33-13-19-68(120)93(152)113-59(26-30-75(131)132)85(144)110-58(25-29-74(129)130)86(145)115-62(36-50-20-22-52(122)23-21-50)89(148)117-66(95(154)155)34-46(2)3)119-87(146)60(27-31-76(133)134)111-84(143)57(24-28-73(127)128)112-88(147)61(35-49-14-8-7-9-15-49)116-90(149)64(39-77(135)136)108-72(126)44-105-83(142)63(38-69(98)123)114-80(139)48(5)106-92(151)67(45-121)118-91(150)65(40-78(137)138)109-71(125)43-104-82(141)56(18-12-32-101-96(99)100)107-70(124)42-103-81(140)54(97)37-51-41-102-55-17-11-10-16-53(51)55/h7-11,14-17,20-23,41,46-48,54,56-68,79,102,121-122H,6,12-13,18-19,24-40,42-45,97H2,1-5H3,(H2,98,123)(H,103,140)(H,104,141)(H,105,142)(H,106,151)(H,107,124)(H,108,126)(H,109,125)(H,110,144)(H,111,143)(H,112,147)(H,113,152)(H,114,139)(H,115,145)(H,116,149)(H,117,148)(H,118,150)(H,119,146)(H,127,128)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,154,155)(H4,99,100,101)/t47-,48-,54-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,79-/m0/s1 |

Clave InChI |

QBHXCNOIZXPFAX-CBSKAYLISA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC4=CNC5=CC=CC=C54)N |

SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CNC5=CC=CC=C54)N |

SMILES canónico |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CNC5=CC=CC=C54)N |

Otros números CAS |

135546-62-2 |

Secuencia |

WGRGDSANGDFEEIPEEYL |

Sinónimos |

Arg-Gly-Asp-hirudin (53-64) hirudin (53-64), RGD- RGD-hirudin (53-64) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

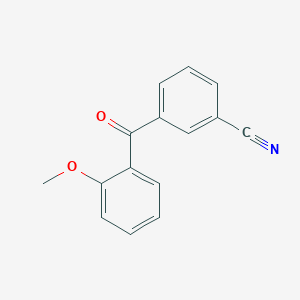

![1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone](/img/structure/B141888.png)